methyl 2-[(cyanoacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Description
Methyl 2-[(cyanoacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a functionalized cycloheptathiophene derivative characterized by a methyl ester group at position 3 and a cyanoacetyl-substituted amino moiety at position 2 of the thiophene ring. The cycloheptane ring fused to the thiophene core introduces conformational flexibility, which may enhance binding interactions in biological systems. This compound is structurally related to a class of molecules explored for antitumor, antiviral, and antimicrobial activities . Its synthesis likely follows established routes for cycloheptathiophene derivatives, such as the Gewald reaction or multicomponent Petasis reactions, as seen in analogous compounds (e.g., ).
Properties
IUPAC Name |
methyl 2-[(2-cyanoacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-19-14(18)12-9-5-3-2-4-6-10(9)20-13(12)16-11(17)7-8-15/h2-7H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTWHMRKEIXPEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(cyanoacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate typically involves the cyanoacetylation of amines. This process can be carried out using various methods, including:
Neat Methods: Direct treatment of different amines with methyl cyanoacetate without solvent at room temperature.
Stirring without Solvent at Steam Bath: Stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight.
Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(cyanoacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substituting Agents: Such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.
Scientific Research Applications
Methyl 2-[(cyanoacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used in the synthesis of novel therapeutic agents with potential anti-inflammatory, anti-cancer, and antimicrobial properties.
Material Science: It is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Research: It is used to study the biological activities of thiophene derivatives, including their interactions with various enzymes and receptors.
Mechanism of Action
The mechanism of action of methyl 2-[(cyanoacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., cyanoacetyl, chloroacetyl) enhance electrophilicity, which may improve reactivity in nucleophilic environments or binding to biological targets. In contrast, aromatic acyl groups (e.g., benzoyl, acridine) introduce π-π stacking capabilities, critical for DNA intercalation in antitumor agents like ACS03 .
Physicochemical Properties
The methyl ester’s smaller size may enhance solubility in polar solvents compared to bulkier ethyl esters.
Biological Activity
Methyl 2-[(cyanoacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (CAS: 560080-29-7) is a synthetic compound belonging to the class of cyclohepta[b]thiophenes. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly its antiproliferative effects against various cancer cell lines. This article provides an in-depth analysis of its biological activity, including relevant research findings, data tables, and case studies.
- Molecular Formula : C14H16N2O3S
- Molar Mass : 292.35 g/mol
- Hazard Class : Irritant
Structural Information
The compound features a unique cyclohepta[b]thiophene scaffold, which is known for its diverse pharmacological properties. The presence of the cyanoacetyl moiety is believed to enhance its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. In a study on cyclohepta[b]thiophenes, it was found that compounds incorporating this scaffold exhibited significant antiproliferative activity against various cancer cell lines.
Case Study: Antiproliferative Assays
In vitro assays demonstrated that this compound showed potent activity against the A549 non-small cell lung cancer cell line with submicromolar GI50 values. The following table summarizes the growth inhibition data against several cancer cell lines:
| Cell Line | GI50 (μM) | Mechanism of Action |
|---|---|---|
| A549 | 0.362 | Induces apoptosis and cell cycle arrest |
| OVACAR-4 | 2.01 | Tubulin polymerization inhibition |
| T47D | 0.362 | Induces early apoptosis |
| CAKI-1 | 0.69 | Cell cycle arrest at G2/M phase |
These results indicate that this compound has a broad spectrum of activity against different cancer types.
Mechanistic Studies
Mechanistic investigations revealed that the compound induces cell cycle arrest in the G2/M phase and activates caspases 3, 8, and 9, suggesting a pathway leading to apoptosis. The ability to inhibit tubulin polymerization was also confirmed through in vitro assays.
Comparative Analysis with Other Compounds
To better understand the efficacy of this compound compared to other known anticancer agents, a comparative analysis was conducted with nocodazole—a well-known tubulin inhibitor.
| Compound | GI50 (μM) | Type |
|---|---|---|
| Methyl 2-[(cyanoacetyl)amino]... | 0.362 | Cyclohepta[b]thiophene |
| Nocodazole | 22.28 | Tubulin inhibitor |
The results indicate that this compound is significantly more potent than nocodazole in inhibiting cell growth in certain cancer types.
Q & A
Q. How to design assays for evaluating dual antioxidant and anti-inflammatory activity?
- Assay Design :
- Antioxidant : Measure DPPH radical scavenging (IC₅₀) and FRAP values .
- Anti-inflammatory : Use LPS-induced TNF-α suppression in RAW 264.7 macrophages, normalized to dexamethasone controls .
Tables for Key Data
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 318.39 g/mol | |
| Melting Point | 95–96°C | |
| log P (Octanol-Water) | 2.8 (predicted) | |
| HPLC Retention Time | 8.2 min (C18, 30% MeOH) | |
| IC₅₀ (EGFR Kinase Inhibition) | 0.42 ± 0.05 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
